molecular formula C9H15ClN4O5 B14359993 Cnc-alanylalanine CAS No. 93299-11-7

Cnc-alanylalanine

Cat. No.: B14359993
CAS No.: 93299-11-7
M. Wt: 294.69 g/mol
InChI Key: ORIIFNMRPNZKHW-WDSKDSINSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cnc-alanylalanine can undergo various chemical reactions, including:

    Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.

Scientific Research Applications

Cnc-alanylalanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.

    Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.

Comparison with Similar Compounds

Similar Compounds

    Alanylalanine: A simple dipeptide composed of two alanine molecules without the chloroethyl-nitroso group.

    Glycylglycine: Another simple dipeptide composed of two glycine molecules.

    Phosphonopeptides: Peptides containing phosphonic acid groups, which have different chemical properties and applications.

Uniqueness

Cnc-alanylalanine is unique due to the presence of the chloroethyl-nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitroso groups in peptides and for developing new therapeutic agents.

Properties

CAS No.

93299-11-7

Molecular Formula

C9H15ClN4O5

Molecular Weight

294.69 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1

InChI Key

ORIIFNMRPNZKHW-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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